molecular formula C7H5BrOS B13547771 3-(4-Bromothiophen-2-yl)acrylaldehyde

3-(4-Bromothiophen-2-yl)acrylaldehyde

Cat. No.: B13547771
M. Wt: 217.08 g/mol
InChI Key: UZYJHXZEYSZFTN-OWOJBTEDSA-N
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Description

3-(4-Bromothiophen-2-yl)acrylaldehyde is an organic compound with the molecular formula C7H5BrOS and a molecular weight of 217.08 g/mol It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and an acrylaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-yl)acrylaldehyde typically involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the base-catalyzed condensation reaction with benzyl cyanide . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(4-Bromothiophen-2-yl)acrylic acid.

    Reduction: 3-(4-Bromothiophen-2-yl)propanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromothiophen-2-yl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s electrophilic aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromothiophen-2-yl)acrylaldehyde is unique due to the presence of both a bromine-substituted thiophene ring and an acrylaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C7H5BrOS

Molecular Weight

217.08 g/mol

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)prop-2-enal

InChI

InChI=1S/C7H5BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+

InChI Key

UZYJHXZEYSZFTN-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=C1Br)/C=C/C=O

Canonical SMILES

C1=C(SC=C1Br)C=CC=O

Origin of Product

United States

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